An In-depth Technical Guide to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
An In-depth Technical Guide to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid. The document details the chemical and physical characteristics of this heterocyclic organic compound, outlines a detailed experimental protocol for its synthesis via its diethyl ester precursor, and presents this information in a structured format for clarity. While the synthesis and fundamental properties are well-documented, this guide also highlights the current lack of available data regarding the specific biological activities and applications in drug development for this particular molecule. To provide context, the broader applications of the parent 3,4-ethylenedioxythiophene (EDOT) scaffold in bioelectronics and materials science are briefly discussed.
Core Chemical and Physical Properties
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is a heterocyclic organic compound featuring a bicyclic structure that integrates both a thiophene and a 1,4-dioxin ring.[1] The presence of two carboxylic acid groups at the 5 and 7 positions are key functional groups that influence its chemical reactivity and physical properties.[1] The core structure is a derivative of the well-studied 3,4-ethylenedioxythiophene (EDOT) monomer, a precursor to the conductive polymer PEDOT.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2,3-dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylic acid | [3] |
| Synonyms | 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid, 2,5-Dicarboxylic acid-3,4-ethylene dioxythiophene | [1][3] |
| CAS Number | 18361-03-0 | [3] |
| Molecular Formula | C₈H₆O₆S | [1][3] |
| Molecular Weight | 230.19 g/mol | [1] |
| SMILES | O=C(O)c1sc2c(c1C(=O)O)OCCO2 | [3] |
| InChI Key | NWIYUAISDYJVMZ-UHFFFAOYSA-N | [1][3] |
Table 2: Predicted Physical Properties
| Property | Value | Source |
| Melting Point | 319.5-321.2 °C | [2] |
| Boiling Point | 482.6 ± 45.0 °C | [2] |
| Density | 1.732 ± 0.06 g/cm³ | [2] |
| Flash Point | 245.6 °C | [2] |
| pKa | 3.56 ± 0.20 | ChemAxon |
| XLogP3 | 0.9 | [2] |
| PSA (Polar Surface Area) | 121.26 Ų |
Synthesis and Experimental Protocols
The synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is typically achieved through a two-step process involving the synthesis of its diethyl ester derivative followed by hydrolysis.
Synthesis of Diethyl 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate
A common method for the synthesis of the diethyl ester involves the reaction of the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an alkylating agent.
Experimental Protocol:
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Materials:
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Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Polyethylene glycol 400 (PEG-400)
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1,2-Dichloroethane (or ethylene dichloride)
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Procedure:
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To a stirred suspension of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.2 moles), Potassium carbonate (0.47 moles), and Dimethylformamide (1.0 L), add PEG-400 (20 g) at 25-30°C.
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Stir the reaction mixture at 25-30°C for 30 minutes.
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Slowly raise the temperature to 120-135°C.
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Add 1,2-Dichloroethane (1.176 mol) at this temperature and maintain the reaction for 5 hours.
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Upon completion, the resulting product is Diethyl 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate.
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Hydrolysis to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
The dicarboxylic acid is obtained by the hydrolysis of the corresponding diethyl ester.
Experimental Protocol:
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Materials:
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Diethyl 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate
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Sodium hydroxide (NaOH)
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Microwave reactor
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Procedure:
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Mix Diethyl 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate and NaOH in a microwave reactor. The preferred equivalent ratio of the ester to NaOH is 1:5 to 1:3 for optimal yield.
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Heat the mixture using a 2.45 GHz microwave at a power of 500-1200 W.
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Perform the hydrolysis reaction for no more than 20 minutes (preferably 5-10 minutes).
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The resulting product is 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
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Spectroscopic and Characterization Data
Biological Activity and Drug Development Potential
Currently, there is a notable absence of published research detailing the specific biological activities, pharmacological properties, or potential applications in drug development of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
However, the core structure is based on 3,4-ethylenedioxythiophene (EDOT), a well-known monomer for the conducting polymer PEDOT. Functionalized EDOT derivatives are extensively researched for applications in bioelectronics, including biosensors, neural interfaces, and drug delivery systems. The biocompatibility and electrical properties of PEDOT-based materials are of significant interest. The carboxylic acid functionalities on the target molecule could potentially be used for bioconjugation to attach biomolecules such as proteins or DNA, a strategy employed for other EDOT derivatives to create functional bio-interfaces. It is important to emphasize that this is a general contextualization based on the broader class of EDOT derivatives, and specific biological studies on 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid are required to ascertain its bio-activity and potential in drug development.
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis process from the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate to the final dicarboxylic acid product.
Caption: Two-step synthesis of the target dicarboxylic acid.
Conclusion
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is a well-characterized compound in terms of its chemical structure and synthesis. The provided protocols offer a clear pathway for its preparation. However, a significant knowledge gap exists regarding its biological properties and potential therapeutic applications. Given the prominence of the parent EDOT scaffold in biomedical research, this dicarboxylic acid derivative presents an interesting candidate for future investigation, particularly in areas requiring bioconjugation to conductive polymer surfaces. Further research is essential to unlock its potential in drug development and other life science applications.
References
- 1. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]
- 2. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
